molecular formula C12H6Br2O B1348550 4,6-Dibromodibenzofuran CAS No. 201138-91-2

4,6-Dibromodibenzofuran

Cat. No. B1348550
CAS RN: 201138-91-2
M. Wt: 325.98 g/mol
InChI Key: XSJLDNSNUICSQC-UHFFFAOYSA-N
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Description

4,6-Dibromodibenzofuran (4,6-DBDF) is a halogenated hydrocarbon compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 286.9 g/mol and a melting point of 81-83°C. 4,6-DBDF has been used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymeric materials. It has also been used in the preparation of pharmaceuticals, dyes, and fragrances. In addition, 4,6-DBDF has been studied for its biological activities, such as its antimicrobial, antioxidant, and anti-inflammatory properties.

Scientific Research Applications

Formation and Oxidation Processes

  • High-Temperature Oxidation : The study of the gas-phase oxidative thermal degradation of 2-bromophenol revealed that 4,6-dibromodibenzofuran (4,6-DBDF) is a significant product at high temperatures. The formation of 4,6-DBDF was attributed to hydroxyl radical being the major chain carrier under oxidative conditions, leading to hydrogen-abstraction reactions that favor its formation (Evans & Dellinger, 2005).

Chemical Synthesis and Properties

  • Synthesis of Flake-shaped Compounds : The synthesis of a cyclic trimer of dibenzofuran linked at the 4,6-positions, named [3]cyclo-4,6-dibenzofuranylene, was achieved through Ni(0)-mediated reductive coupling of this compound. This synthesis showcases the potential for creating structured organic compounds with specific properties (Higashibayashi, 2018).

Interaction with Other Chemical Compounds

  • Formation from Mixed Chemicals : The oxidation of a mixture of 2-bromophenol and 2-chlorophenol showed that 4,6-DBDF forms among other products, highlighting the complex interactions and products that can arise from the presence of multiple halogenated compounds (Evans & Dellinger, 2006).

Application in Organic Electronics

  • Electrophosphorescence Host Material : A study demonstrated that dibenzofuran, when substituted with diphenylphosphine oxide moieties, can serve as a host material for blue-green electrophosphorescent molecules. This suggests potential applications in the field of organic electronics and photonics (Vecchi et al., 2006).

Biologically Active Compounds

  • Anti-inflammatory and Antibacterial Agents : Research on new dibenzofurans isolated from Pilidiostigma glabrum indicated potential for anti-inflammatory and antibacterial applications. This emphasizes the role of dibenzofuran derivatives in pharmaceutical research (Shou et al., 2012).

properties

IUPAC Name

4,6-dibromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLDNSNUICSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335683
Record name 4,6-dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201138-91-2
Record name 4,6-dibromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the yield of 4,6-Dibromodibenzofuran (4,6-DBDF) higher in the oxidative thermal degradation of 2-bromophenol compared to its pyrolysis?

A: Research indicates that the presence of oxygen significantly impacts the yield of 4,6-DBDF during the thermal degradation of 2-bromophenol. Under oxidative conditions, hydroxyl radicals become the primary chain carriers. These radicals favor hydrogen-abstraction reactions, leading to an increased formation of 4,6-DBDF []. In contrast, pyrolysis of 2-bromophenol did not yield detectable amounts of 4,6-DBDF, suggesting a different reaction pathway dominates under those conditions [].

Q2: How does the presence of chlorine in the reaction system influence the formation of 4,6-DBDF during the thermal degradation of 2-bromophenol?

A: Studies on the co-oxidation of 2-bromophenol and 2-chlorophenol reveal that the presence of chlorine impacts the formation of both 4,6-DBDF and its chlorinated analog, 4,6-dichlorodibenzofuran (4,6-DCDF) []. While both compounds form in higher yields under oxidative conditions compared to pyrolysis, their yields are lower than those observed during the individual oxidation of 2-bromophenol or 2-chlorophenol. This suggests that the simultaneous presence of chlorine and bromine influences the concentration of hydroxyl radicals, impacting the overall reaction pathways and product distribution.

Q3: Does the presence of bromine in 2-bromophenol influence the formation of dibenzo-p-dioxin (DD) compared to the analogous chlorinated precursor, 2-chlorophenol?

A: Research suggests that bromine substitution in 2-bromophenol significantly impacts the product distribution compared to 2-chlorophenol pyrolysis []. While naphthalene is the major product from 2-chlorophenol pyrolysis, DD becomes the major product from 2-bromophenol. This difference is attributed to the formation of different radical intermediates and their subsequent reactions. Specifically, the formation of DD and 1-monobromodibenzo-p-dioxin (1-MBDD) is linked to radical-radical reactions involving the carbon- (bromine) and carbon- (hydrogen) centered radical mesomers of the 2-bromophenoxyl radical.

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